molecular formula C8H8FNO2 B1491725 2-Fluoro-3-(pyridin-3-yl)propanoic acid CAS No. 1508908-14-2

2-Fluoro-3-(pyridin-3-yl)propanoic acid

Cat. No.: B1491725
CAS No.: 1508908-14-2
M. Wt: 169.15 g/mol
InChI Key: NLNCVFDSBUYDDN-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-3-yl)propanoic acid is a fluorinated organic compound characterized by the presence of a fluorine atom and a pyridine ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

  • Halogenation: The starting material, pyridine, undergoes halogenation to introduce a fluorine atom at the desired position.

  • Functional Group Interconversion: The halogenated pyridine is then converted into a suitable functional group, such as a carboxylic acid.

  • Coupling Reactions: The fluorinated pyridine is coupled with a suitable reagent to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, followed by purification and quality control processes to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction of the fluorine atom to form a non-fluorinated analog.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of non-fluorinated analogs.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-3-(pyridin-3-yl)propanoic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-3-(pyridin-3-yl)propanoic acid can be compared with other similar compounds, such as:

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with different substitution patterns.

  • (2-Chloro-5-fluoro-pyridin-3-yl)-methanol: A related compound with a methanol group instead of a carboxylic acid.

Properties

IUPAC Name

2-fluoro-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNCVFDSBUYDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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